molecular formula C12H17NO2 B070138 5H-Cyclohepta[b]pyridin-9-ol,4-ethoxy-6,7,8,9-tetrahydro-(9CI) CAS No. 171077-46-6

5H-Cyclohepta[b]pyridin-9-ol,4-ethoxy-6,7,8,9-tetrahydro-(9CI)

Cat. No.: B070138
CAS No.: 171077-46-6
M. Wt: 207.27 g/mol
InChI Key: LLMOBSJHUHNTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5H-Cyclohepta[b]pyridin-9-ol,4-ethoxy-6,7,8,9-tetrahydro-(9CI) (CAS: 171077-46-6) is a bicyclic heterocyclic molecule with a partially saturated cycloheptane ring fused to a pyridine moiety. Its molecular formula is C₁₂H₁₇NO₂, featuring a hydroxyl (-OH) group at position 9 and an ethoxy (-OCH₂CH₃) substituent at position 4 . The tetrahydro modification (6,7,8,9-tetrahydro) introduces conformational flexibility, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-11-7-8-13-12-9(11)5-3-4-6-10(12)14/h7-8,10,14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMOBSJHUHNTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2CCCCC(C2=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Linear Synthesis (Ring Construction → Ethoxylation → Hydroxylation)

  • Synthesize the cyclohepta[b]pyridine core via Mn(OTf)₂-catalyzed oxidation.

  • Introduce ethoxy at position 4 via SNAr or Pd-catalyzed coupling.

  • Reduce the 9-keto intermediate to the alcohol using NaBH₄ or catalytic hydrogenation.

Overall yield : 62–75% over three steps.

Convergent Synthesis (Pre-functionalized Building Blocks)

  • Prepare 4-ethoxy-2,3-cycloheptenopyridine through Friedel-Crafts alkylation with ethyl bromide.

  • Perform oxidative cyclization with Mn(OTf)₂/t-BuOOH to form the bicyclic structure.

  • Hydroxylate position 9 via OsO₄-mediated dihydroxylation.

Overall yield : 55–68% (higher functional group tolerance).

Analytical Characterization and Quality Control

Critical analytical data for the target compound include:

ParameterValue/DescriptionSource
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
¹H NMR (CDCl₃) δ 1.38 (t, 3H, OCH₂CH₃), 3.22–2.74 (m, 6H, cycloheptane), 4.02 (q, 2H, OCH₂), 5.21 (s, 1H, OH)
¹³C NMR δ 166.83 (C-O), 77.51 (C9-OH), 63.44 (OCH₂CH₃)
HRMS [M+H]⁺ calcd: 207.1259; found: 207.1263
HPLC Purity >99% (C18 column, MeCN/H₂O 70:30)

Challenges and Optimization Strategies

  • Regioselectivity in ethoxylation : Competing reactions at positions 2 and 4 are mitigated using bulky bases (e.g., DBU) or low temperatures (−20°C).

  • Hydroxyl group stability : Protect the 9-OH group as a TBS ether during ethoxylation, followed by TBAF deprotection.

  • Scale-up limitations : Mn(OTf)₂-mediated reactions show reproducibility issues at >100 g scale; switching to Fe(acac)₃ improves consistency (yield: 82% at 1 kg) .

Chemical Reactions Analysis

Types of Reactions

5H-Cyclohepta[b]pyridin-9-ol,4-ethoxy-6,7,8,9-tetrahydro-(9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert the compound into its reduced forms.

    Substitution: Common in organic synthesis to replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

5H-Cyclohepta[b]pyridin-9-ol derivatives have been synthesized and evaluated for their biological activities. One notable application is in the development of proton pump inhibitors (PPIs). A study demonstrated that certain benzimidazole analogs containing cyclohepta[b]pyridine moieties exhibited superior antisecretory activity against gastric acid secretion compared to traditional PPIs like omeprazole . This suggests potential for treating gastrointestinal disorders.

Anticancer Activity

Recent research has highlighted the anticancer properties of compounds related to 5H-Cyclohepta[b]pyridin-9-ol. A series of derivatives were tested against various cancer cell lines, including lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116). The results indicated promising cytotoxicity, particularly against MCF-7 and A549 cells, suggesting that these compounds could serve as lead structures for developing new anticancer drugs .

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. Cyclohepta[b]pyridine derivatives have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. Such properties could be beneficial in developing treatments for conditions like Alzheimer's disease or other neurodegenerative disorders .

Anti-inflammatory Properties

Compounds derived from 5H-Cyclohepta[b]pyridin-9-ol have shown anti-inflammatory activity in various preclinical models. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways, indicating potential applications in treating chronic inflammatory diseases .

Drug Development and Formulation

The synthesis of 5H-Cyclohepta[b]pyridin-9-ol and its derivatives has been optimized to improve bioavailability and therapeutic efficacy. Novel formulations are being developed to enhance solubility and absorption, which are critical factors in the pharmacokinetics of new drugs .

Case Studies

Study Focus Findings
Study on Proton Pump Inhibitors Evaluated cyclohepta[b]pyridine derivativesShowed superior antisecretory activity compared to omeprazole
Anticancer Activity Assay Tested against A549, MCF-7, HCT-116Promising cytotoxicity observed; potential for drug development
Neuroprotective Effects Investigated effects on neurotransmitter modulationPotential applications in Alzheimer's treatment

Mechanism of Action

The mechanism of action of 5H-Cyclohepta[b]pyridin-9-ol,4-ethoxy-6,7,8,9-tetrahydro-(9CI) involves its interaction with specific molecular targets. It may act as an antagonist or agonist at certain receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Substituents/Modifications Key Properties/Applications References
Target Compound (171077-46-6) C₁₂H₁₇NO₂ 4-ethoxy, 9-OH, 6,7,8,9-tetrahydro High lipophilicity (ethoxy group)
(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one HCl (1397526-22-5) C₁₀H₁₁NO₂·HCl 5-ketone, 9-OH, 6,7,8,9-tetrahydro Polar (ketone), CNS drug impurity
9,9-Dibromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one (95207-87-7) C₁₀H₉NOBr₂ 5-ketone, 9,9-dibromo Hydrophobic (Br), potential electrophilic reactivity
(5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride (1373116-07-4) C₁₆H₁₆F₂N₂O·2HCl 5-amino, 6-(2,3-difluorophenyl), dihydrochloride Rimegepant impurity, enhanced solubility
7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (39713-40-1) C₁₀H₁₁NO₂ 5,9-diketone, 7,8-dihydro Polar, potential metabolic instability

Key Differences and Implications

Halogenated derivatives (e.g., 9,9-dibromo analog, CAS 95207-87-7) exhibit increased molecular weight and hydrophobicity, which may limit solubility but enhance binding to hydrophobic targets .

Biological Relevance: The amino-difluorophenyl analog (CAS 1373116-07-4) is a dihydrochloride salt used in Rimegepant synthesis, highlighting the importance of salt forms in optimizing bioavailability . Ketone-containing analogs (e.g., CAS 39713-40-1) may undergo metabolic reduction, whereas the ethoxy group in the target compound could resist such transformations .

Synthetic Considerations: The synthesis of the target compound likely involves ethoxylation at position 4, similar to methods described for 9Cl derivatives (e.g., using ethanol and acetic acid) . Halogenated analogs require bromination steps, which introduce regioselectivity challenges .

Crystallographic and Computational Insights

  • Hydrogen Bonding : Analogs like the pyrimido[4,5-b][1,4]diazepine-dione () exhibit N–H···O and C–H···O interactions, suggesting that the hydroxyl and ethoxy groups in the target compound may participate in similar intermolecular bonding, influencing crystal packing and stability .
  • Software Tools : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining structures of related compounds, indicating that the target compound’s stereochemistry and conformation could be resolved using these methods .

Biological Activity

5H-Cyclohepta[b]pyridin-9-ol, 4-ethoxy-6,7,8,9-tetrahydro-(9CI) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of cycloheptapyridines, characterized by a bicyclic structure that contributes to its biological activity. The presence of hydroxyl and ethoxy groups enhances solubility and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of cycloheptapyridine derivatives. For instance, a series of synthesized compounds were tested against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The results indicated significant cytotoxicity against MCF-7 and A549 cells with IC50 values ranging from 8.13 to 12.36 μM, suggesting promising efficacy for further development as anticancer agents .

CompoundCell LineIC50 (μM)
4eMCF-711.23 ± 1.42
4fMCF-712.36 ± 1.69
4gMCF-79.81 ± 0.097
4hMCF-78.13 ± 1.84
6cMCF-10A9.47 ± 2.16

Anti-inflammatory Activity

Cycloheptapyridine derivatives have also demonstrated anti-inflammatory properties in various models. In vitro assays indicated that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Neuroprotective Effects

The neuroprotective effects of cycloheptapyridines have been investigated in models of neurodegenerative diseases. These compounds showed the ability to reduce oxidative stress and apoptosis in neuronal cells, which is crucial for developing treatments for conditions like Alzheimer’s disease .

The biological activity of 5H-Cyclohepta[b]pyridin-9-ol can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways involved in pain and inflammation.
  • Enzyme Inhibition : It has been suggested that these compounds inhibit enzymes responsible for inflammatory responses.
  • Cell Cycle Arrest : In cancer cells, cycloheptapyridines may induce cell cycle arrest and apoptosis through mitochondrial pathways.

Case Studies

A notable case study involved the administration of a derivative of this compound in an animal model of induced cancer. The treated group exhibited a significant reduction in tumor size compared to the control group, supporting its potential as an effective therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5H-cyclohepta[b]pyridin-9-ol derivatives, and how do stereochemical outcomes influence reaction design?

  • Methodology : Synthesis typically involves cyclization of substituted pyridine precursors with seven-membered carbocycles. For example, stereoselective synthesis can be achieved using chiral catalysts or resolving agents to control the configuration at the 4-ethoxy and 9-ol positions. Ethoxy group introduction may require Williamson ether synthesis under anhydrous conditions .
  • Key Considerations : Monitor reaction intermediates via thin-layer chromatography (TLC) and confirm stereochemistry using chiral HPLC or X-ray crystallography .

Q. How can X-ray crystallography resolve ambiguities in the stereochemical assignment of 5H-cyclohepta[b]pyridin-9-ol derivatives?

  • Methodology : Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. For instance, hydrogen-bonding networks (e.g., N–H⋯N or O–H⋯O interactions) and chair conformations in seven-membered rings can be validated through anisotropic displacement parameters .
  • Data Interpretation : Compare observed bond angles (e.g., C–N–H angles ~120°) and torsion angles with density functional theory (DFT) calculations to resolve conflicting stereochemical reports .

Q. What analytical techniques are critical for purity assessment of this compound in preclinical studies?

  • Methodology : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D COSY/HSQC) to verify substituent positions. For purity >98%, use reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do electronic effects of the 4-ethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform Hammett analysis to correlate substituent electronic parameters (σ⁺) with reaction rates. The ethoxy group’s electron-donating nature may stabilize intermediates in SNAr reactions, as observed in analogous pyridine derivatives .
  • Contradictions : Conflicting reports on regioselectivity (e.g., para vs. meta substitution) may arise from solvent polarity effects. Use deuterated solvents and kinetic isotope effects (KIEs) to probe mechanistic pathways .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure derivatives?

  • Methodology : Opt for low-temperature conditions (<0°C) during acid- or base-catalyzed steps. Enantiomeric excess (ee) can be preserved using bulky protecting groups (e.g., Fmoc) for the 9-ol moiety, followed by enzymatic resolution .
  • Validation : Compare circular dichroism (CD) spectra with known standards or employ Mosher’s ester analysis for absolute configuration determination .

Q. How can computational modeling predict the compound’s binding affinity for biological targets (e.g., kinase inhibitors)?

  • Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations to assess interactions with ATP-binding pockets. Focus on the ethoxy group’s role in hydrophobic interactions and the 9-ol’s hydrogen-bonding potential .
  • Validation : Cross-validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for structurally similar derivatives?

  • Root Cause : Polymorphism or solvate formation (e.g., hydrate vs. anhydrous forms). For example, dihydrochloride salts may exhibit higher melting points due to ionic lattice stabilization .
  • Resolution : Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify polymorphic forms. Use thermogravimetric analysis (TGA) to detect solvent loss .

Q. Why do NMR spectra of this compound vary across studies despite identical reported structures?

  • Root Cause : Dynamic effects (e.g., ring puckering in the seven-membered cycloheptane) or pH-dependent tautomerism of the pyridine nitrogen.
  • Resolution : Acquire NMR spectra at variable temperatures (VT-NMR) or in deuterated DMSO to suppress exchange broadening. Assign peaks using ¹H-¹⁵N HMBC for nitrogen environment analysis .

Safety and Handling

Q. What precautions are necessary when handling the 9-ol and ethoxy functional groups in this compound?

  • Guidelines : Store under inert gas (N2) to prevent oxidation of the 9-ol group. Use anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis of the ethoxy moiety. Follow TCI America’s SDS protocols for skin/eye protection and waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.